molecular formula C18H17ClN2O B14301129 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- CAS No. 124532-43-0

4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-

Cat. No.: B14301129
CAS No.: 124532-43-0
M. Wt: 312.8 g/mol
InChI Key: JAWJIJPSPVVBLY-UHFFFAOYSA-N
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Description

4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and an amine group at the 4th position, which is further connected to a 3-methoxyphenyl ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 4,7-dichloroquinoline with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinolines, while oxidation with hydrogen peroxide can produce quinoline N-oxides.

Scientific Research Applications

4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl ethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other research applications.

Properties

CAS No.

124532-43-0

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

7-chloro-N-[2-(3-methoxyphenyl)ethyl]quinolin-4-amine

InChI

InChI=1S/C18H17ClN2O/c1-22-15-4-2-3-13(11-15)7-9-20-17-8-10-21-18-12-14(19)5-6-16(17)18/h2-6,8,10-12H,7,9H2,1H3,(H,20,21)

InChI Key

JAWJIJPSPVVBLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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